molecular formula C12H18N2O3S B4596365 4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide

4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide

Cat. No.: B4596365
M. Wt: 270.35 g/mol
InChI Key: ZAFOOQABTSSAJZ-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is an organic compound with the molecular formula C12H17NO3S. This compound is characterized by the presence of a butanamide backbone substituted with a 4-methylphenyl and a methylsulfonyl group. It is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+butanamidetriethylamineThis compound\text{4-methylbenzenesulfonyl chloride} + \text{butanamide} \xrightarrow{\text{triethylamine}} \text{this compound} 4-methylbenzenesulfonyl chloride+butanamidetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: 4-[(4-carboxyphenyl)(methylsulfonyl)amino]butanamide.

    Reduction: 4-[(4-methylphenyl)(methylthio)amino]butanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide
  • 4-[(4-methylphenyl)(methylsulfonyl)amino]pentanamide

Uniqueness

4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable tool in research and industry.

Properties

IUPAC Name

4-(4-methyl-N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-5-7-11(8-6-10)14(18(2,16)17)9-3-4-12(13)15/h5-8H,3-4,9H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOOQABTSSAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.